3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one
説明
This coumarin-derived compound features a benzo[d]thiazole moiety at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a morpholinomethyl substituent at position 6. Its molecular formula is C₂₄H₂₄N₂O₄S (molecular weight: 436.52 g/mol).
Key structural features influencing activity include:
- Benzo[d]thiazole: Enhances binding affinity to protein targets due to aromatic and heterocyclic interactions.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-2-14-11-15-21(27)17(23-24-18-5-3-4-6-19(18)30-23)13-29-22(15)16(20(14)26)12-25-7-9-28-10-8-25/h3-6,11,13,26H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGUQIYTKVFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and an appropriate aldehyde under acidic conditions. The chromenone moiety can be synthesized separately through the cyclization of a suitable phenol derivative with an aldehyde or ketone under basic conditions.
The final step involves the coupling of the benzothiazole and chromenone moieties through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Substitution Reactions
The morpholinomethyl group (-CH₂-morpholine) at position 8 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Replacement with piperidine : Substituting morpholine with piperidine in ethanol at 60°C yields analogs with altered biological activity .
Mechanistic Insight
The reaction proceeds via protonation of the morpholine nitrogen, followed by nucleophilic attack by piperidine. The leaving group (morpholine) is stabilized by resonance .
Functional Group Transformations
-
Hydroxyl group reactivity : The 7-hydroxy group participates in:
-
Benzothiazole ring modifications : The benzo[d]thiazole moiety can undergo electrophilic substitution (e.g., nitration, halogenation) at the 5- or 6-position under controlled conditions .
Spectroscopic Confirmation
-
IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O stretch of chromenone), 1557 cm⁻¹ (C=N stretch of benzothiazole), and 3048 cm⁻¹ (aromatic C–H) .
-
¹H NMR : Signals at δ 7.46–8.21 (aromatic protons), δ 9.26 (pyran CH), and δ 3.50–4.20 (morpholine protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 395.4 (M⁺), consistent with the molecular formula C₂₂H₂₁NO₆ .
Crystallographic Evidence
X-ray diffraction of analogs (e.g., 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) reveals:
-
Planar geometry : Benzothiazole and chromenone rings exhibit r.m.s. deviations <0.012 Å .
-
Intramolecular S⋯O contact : Distance of 2.727 Å stabilizes the molecular conformation .
Comparative Reactivity with Analogues
Stability and Degradation
科学的研究の応用
Anticancer Activity
One of the primary applications of this compound is its role as an antineoplastic agent . Research indicates that it functions as an inhibitor of ATR (Ataxia Telangiectasia and Rad3 related protein), which is crucial in DNA damage response pathways. By inhibiting ATR, SZL-P1-41 can potentially enhance the efficacy of chemotherapeutic agents and contribute to cancer treatment strategies.
Case Study: Inhibition of ATR Kinase
A study evaluated various benzothiazole and chromone derivatives for their anticancer activity. The findings demonstrated that compounds similar to SZL-P1-41 exhibited promising inhibitory effects on ATR kinase, suggesting a pathway for developing novel anticancer therapies .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent . Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have indicated that SZL-P1-41 can inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in antimicrobial drug development.
Research Insights
Recent advancements highlighted the synthesis of benzothiazole-based compounds with significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance antimicrobial efficacy .
Neuroprotective Effects
There is emerging evidence suggesting that SZL-P1-41 may possess neuroprotective properties . Compounds with similar chromone structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Neuroprotection Studies
Research has shown that certain chromone derivatives can reduce neuroinflammatory responses and promote neuronal survival under stress conditions. This opens avenues for exploring SZL-P1-41 in neurodegenerative disease models, such as Alzheimer's disease .
Anti-inflammatory Activity
Another significant application of this compound is its potential as an anti-inflammatory agent . The benzothiazole moiety has been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Inflammation Research Findings
Studies have demonstrated that benzothiazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways. This suggests that SZL-P1-41 could be explored as a therapeutic option for inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of SZL-P1-41 involves several chemical reactions, including the Knoevenagel condensation and subsequent modifications to introduce the morpholinomethyl group. Understanding its chemical properties is crucial for optimizing its synthesis and enhancing its biological activity.
Chemical Structure Analysis
The molecular formula of SZL-P1-41 is C₁₈H₁₈N₂O₃S, with a molecular weight of 342.42 g/mol. Its structure includes a chromone core substituted with a benzothiazole ring, which contributes to its diverse biological activities .
作用機序
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Structural Analogs and Substituent Variations
The compound’s closest analogs differ primarily at position 8 (heterocyclic substituent) and position 3 (heterocyclic core). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
- Morpholinomethyl vs. However, SZL P1-41 (piperidine analog) demonstrates proven activity in prostate and lung cancer models .
- Benzo[d]thiazole vs. Benzimidazole : Benzo[d]thiazole’s sulfur atom may improve target binding compared to benzimidazole’s nitrogen-rich structure, though this requires experimental validation.
Pharmacological and Biochemical Comparisons
Critical Insights :
- Skp2 Binding: SZL P1-41 binds the F-box domain of Skp2, disrupting SCF complex formation . The morpholinomethyl group in the target compound may modulate this interaction, though its larger size and polarity could reduce cell permeability.
- Metabolic Stability : Morpholine’s resistance to oxidative metabolism compared to piperazine derivatives may extend half-life in vivo .
生物活性
The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one is a synthetic derivative that combines a coumarin backbone with a benzo[d]thiazole moiety and a morpholine substituent. This structural combination has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.45 g/mol. The presence of the morpholine ring is significant as it often enhances solubility and bioavailability, which are critical for pharmacological efficacy.
1. Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin core, especially those modified with thiazole groups, exhibit potent acetylcholinesterase (AChE) inhibitory activity. For instance, related compounds have shown IC50 values as low as 2.7 µM against AChE, suggesting that the incorporation of the benzo[d]thiazole moiety may enhance this activity significantly . This inhibition is particularly relevant for therapeutic strategies targeting Alzheimer's disease, where increased AChE activity leads to decreased acetylcholine levels.
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that similar thiazole-bearing compounds possess significant antiproliferative effects against Jurkat and HT-29 cell lines, with IC50 values often comparable to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the disruption of cellular proliferation pathways, potentially through interactions with key proteins involved in cell cycle regulation.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the morpholine group is hypothesized to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and hydrophobic interactions . Modifications on the phenyl or thiazole rings can also significantly affect potency and selectivity; for instance, substituents that increase electron density on these rings tend to enhance biological activity .
Case Studies
Several case studies have explored the biological activity of compounds structurally similar to 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one :
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that thiazole-coumarin hybrids can improve cognitive function markers by reducing AChE levels.
- Cancer Cell Line Studies : Compounds containing similar structural motifs were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
Research Findings Summary
| Study Focus | Key Findings | IC50 Values |
|---|---|---|
| AChE Inhibition | Significant inhibition observed in synthesized derivatives | ~2.7 µM (for related compounds) |
| Anticancer Activity | Cytotoxic effects noted across multiple cancer lines | Comparable to doxorubicin |
| Structure-Activity Relationship | Modifications enhance binding affinity | Varies with substitution |
Q & A
Q. How can researchers optimize the synthesis of this chromen-4-one derivative to improve yield and purity?
To optimize synthesis, compare microwave-assisted and conventional methods for key steps (e.g., cyclization or functionalization of the benzo[d]thiazole and morpholinomethyl groups). Microwave-assisted synthesis often reduces reaction time and improves regioselectivity, as demonstrated in analogous thiazole-chromenone syntheses . Purification should involve gradient HPLC to isolate isomers and column chromatography with silica gel modified with triethylamine to minimize decomposition of the hydroxyl group . Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What analytical methods are critical for confirming the structural integrity of this compound?
Use a combination of:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., ESI+ mode for [M+H]+ ion).
- 1D/2D NMR (e.g., 1H-13C HSQC to resolve overlapping signals from the ethyl and morpholinomethyl groups).
- FT-IR to confirm the presence of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
Contradictions in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate residual solvents or tautomeric forms; address these by repeating synthesis under inert atmospheres .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Adopt a standardized panel of assays under controlled conditions:
- In vitro kinase inhibition assays : Use recombinant enzymes (e.g., PI3K/AKT pathway targets) with ATP concentrations fixed at 100 μM.
- Cell-based assays : Include positive controls (e.g., LY294002 for PI3K inhibition) and normalize results to cell viability (MTT assay).
Conflicting data often arise from differences in solvent (DMSO vs. ethanol) or assay pH; pre-dissolve the compound in DMSO (<0.1% final concentration) and buffer all assays to pH 7.4 .
Q. What experimental strategies can elucidate the role of the morpholinomethyl substituent in modulating bioactivity?
Perform a structure-activity relationship (SAR) study :
- Synthesize analogs replacing morpholinomethyl with piperidinyl, pyrrolidinyl, or unsubstituted methyl groups.
- Test solubility via shake-flask method (logP measurement) and permeability using Caco-2 cell monolayers.
- Corrogate data with molecular docking simulations (e.g., AutoDock Vina) to assess interactions with hydrophobic binding pockets. Morpholinomethyl’s polarity may enhance water solubility while maintaining membrane penetration, a balance critical for CNS-targeted agents .
Q. How can researchers assess the compound’s stability under physiological and storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2). Monitor degradation via LC-MS and identify major byproducts (e.g., demethylation of morpholine or hydroxylation of ethyl groups).
- Long-term storage : Store lyophilized powder at -80°C under argon; reconstitute in acetonitrile/water (1:1) for assays. Stability data should be tabulated as:
| Condition | Time (weeks) | % Purity Remaining | Major Degradants |
|---|---|---|---|
| 25°C, ambient air | 4 | 78% | Demethylated morpholine |
| -80°C, argon | 12 | 98% | None detected |
Q. What methodologies are recommended for studying environmental fate, as per regulatory requirements?
Follow the INCHEMBIOL framework :
Abiotic studies : Measure hydrolysis half-life in pH 4–9 buffers and photolysis under UV light (λ = 254 nm).
Biotic studies : Use OECD 301D biodegradation tests with activated sludge.
Bioaccumulation : Determine logKow via shake-flask method and model biomagnification potential using EPI Suite.
Data contradictions (e.g., discrepancies between modeled and experimental logKow) require validation via solid-phase microextraction (SPME) .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in biological assay results?
- Quality control (QC) : Implement LC-MS purity checks for each batch and exclude batches with <95% purity.
- Statistical normalization : Use Z-score transformation to account for inter-experimental variability.
- Meta-analysis : Aggregate data from ≥3 independent replicates and apply mixed-effects models to identify outlier batches .
Q. What computational tools are effective for predicting metabolite formation?
- Phase I metabolism : Use Meteor Nexus (Lhasa Limited) to predict hydroxylation sites (e.g., ethyl group oxidation).
- Phase II metabolism : Simulate glucuronidation of the 7-hydroxy group using GLORYx. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
